molecular formula C8H12N2O2 B11768317 Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B11768317
M. Wt: 168.19 g/mol
InChI Key: FJVNTOULGLJEPN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylamine, followed by cyclization and subsequent amination. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1H-pyrrole-2-carboxylate
  • Methyl 5-amino-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 5-amino-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-4-5-7(9)10(6)2/h4-5H,3,9H2,1-2H3

InChI Key

FJVNTOULGLJEPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1C)N

Origin of Product

United States

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